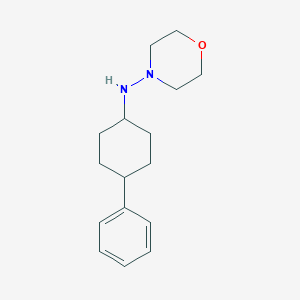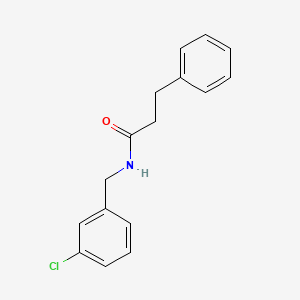![molecular formula C11H9N5 B5786180 (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB belongs to the class of benzimidazole derivatives and has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
作用機序
The exact mechanism of action of (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The anti-microbial activity of this compound is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been shown to possess anti-microbial activity against various bacteria.
実験室実験の利点と制限
(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound has also been found to possess low toxicity, making it a safe compound for in vitro and in vivo experiments. However, the main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile. One potential area of research is the development of this compound-based therapies for cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound and its interaction with cellular targets. Additionally, research could be conducted to improve the solubility of this compound, making it more suitable for use in a wider range of experimental setups. Finally, research could be conducted to investigate the potential of this compound as a lead compound for the development of new anti-microbial agents.
合成法
The synthesis of (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile involves the reaction of 2-methyl-4H-benzimidazole with acetonitrile and sodium azide in the presence of copper (II) sulfate as a catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted to this compound by treatment with hydrochloric acid. The yield of this compound obtained by this method is around 60%.
科学的研究の応用
(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile has been found to possess various biological activities, making it a promising candidate for therapeutic applications. It has been shown to exhibit anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess anti-microbial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-8-13-11-15(7-6-12)9-4-2-3-5-10(9)16(11)14-8/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAUHKYMBHAYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)



![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)

